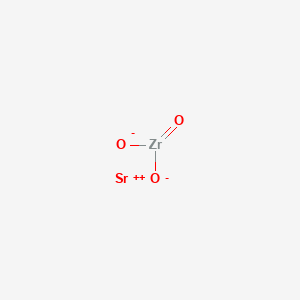

Strontium zirconate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solid Oxide Fuel Cells (SOFCs):

SrZrO₃ demonstrates potential as a solid electrolyte in SOFCs, which are clean and efficient energy conversion devices. Its high ionic conductivity for oxygen ions and chemical stability at high temperatures make it a suitable candidate. Research is ongoing to optimize its performance and address challenges like electrical conductivity and sintering behavior.

Catalysis:

SrZrO₃ exhibits catalytic activity in various reactions, making it a valuable research material. Studies explore its potential for hydrocarbon reforming, oxidation reactions, and environmental remediation. For example, research suggests its effectiveness in decomposing volatile organic compounds (VOCs), contributing to air pollution control.

High-Temperature Membranes:

SrZrO₃ is being investigated for high-temperature membranes used in various applications like gas separation and oxygen permeation. Its thermal stability, chemical resistance, and tailorable oxygen transport properties make it attractive for these applications. Research focuses on improving membrane selectivity and permeability for specific gas separation processes.

Biomedical Applications:

Recent research explores the potential of SrZrO₃ in biomedical applications due to its biocompatibility and osteoconductive properties. Studies investigate its use in bone regeneration scaffolds and implant materials. Further research is needed to fully understand its long-term biocompatibility and optimize its properties for specific biomedical applications.

Other Research Areas:

SrZrO₃ is also being explored for various other applications, including:

- Nuclear waste disposal: Investigating its potential for immobilizing radioactive waste due to its chemical stability and high melting point.

- Electrochromic devices: Exploring its use as an electrochromic material for smart windows and displays due to its ability to change color with an applied voltage.

- Sensors: Researching its potential for gas sensors and other types of sensors due to its sensitive response to various stimuli.

Strontium zirconate is an inorganic compound with the chemical formula Strontium Zirconate, represented as SrZrO₃. It appears as a white to off-white powder or crystalline material and is known for its high melting point of approximately 2700 °C and boiling point of around 9000 °C. The compound exhibits unique properties such as high dielectric constant, photoluminescence, and potential ionic conductivity, making it a subject of interest in various scientific fields, including materials science and nuclear chemistry .

The mechanism of action of strontium zirconate depends on the specific application. Some areas of research include:

Other methods include hydrothermal synthesis and chemical coprecipitation techniques, which can yield strontium zirconate with different morphologies and properties .

Strontium zirconate can be synthesized using various methods:

- Solid-State Reaction: Involves mixing strontium carbonate and zirconium dioxide at high temperatures.

- Chemical Coprecipitation: A simpler method that produces a molecular precursor like strontium zirconyl oxalate, which is then calcined to obtain strontium zirconate .

- Hydrothermal Synthesis: Utilizes aqueous solutions under high pressure and temperature to create carbonate-free strontium zirconate .

- Polymeric Precursor Method: A technique that involves polymeric precursors to synthesize strontium zirconate powders with specific characteristics .

Strontium zirconate has several notable applications:

- Nuclear Safety: It plays a crucial role in nuclear waste management, particularly as it can immobilize fission products within nuclear fuel matrices .

- Electronics: Due to its high dielectric constant, it is used in capacitors and other electronic components.

- Photoluminescent Materials: Its unique optical properties make it suitable for applications in lighting and display technologies.

- Biomaterials: Potential use in bone implants and regenerative medicine due to its biocompatibility .

Studies on the interactions of strontium zirconate with other materials have shown promising results in enhancing the performance of ceramic composites used in electronics and nuclear applications. Its ability to form solid solutions with other oxides allows for tailored properties depending on the intended application. Additionally, research into its interactions with biological tissues is ongoing to evaluate its suitability for biomedical applications .

Strontium zirconate shares similarities with several other compounds, particularly those containing alkaline earth metals or transition metals. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Barium Titanate | BaTiO₃ | High piezoelectric properties; used in sensors |

| Calcium Zirconate | CaZrO₃ | Good thermal stability; used in ceramics |

| Lead Zirconate | PbZrO₃ | Notable ferroelectric properties; used in capacitors |

| Magnesium Zirconate | MgZrO₃ | Lower density; potential use in lightweight materials |

Strontium zirconate is unique due to its combination of high thermal stability, ionic conductivity, and photoluminescent properties, setting it apart from these similar compounds. Its specific applications in nuclear safety also highlight its distinct role compared to others listed above .

Strontium zirconate’s exploration began in the mid-20th century, driven by interest in perovskite oxides for refractory and electronic applications. Early studies focused on solid-state synthesis methods, requiring high-temperature calcination (>1200°C) of SrCO₃ and ZrO₂ precursors. The 1990s saw advancements in hydrothermal synthesis, with thermodynamic modeling enabling carbonate-free SrZrO₃ production. Recent decades have expanded research into doping strategies (e.g., Eu³⁺, Lu³⁺) and heterostructures to enhance functional properties.

Key milestones include:

- 1997: Hydrothermal synthesis of phase-pure SrZrO₃ using Sr(OH)₂ and ZrO₂·nH₂O.

- 2016: Development of SrZrO₃:Eu³⁺ hollow spheres for temperature sensing.

- 2023: Demonstration of strain-induced ferroelectricity in epitaxial SrZrO₃ films.

Significance in Materials Science and Engineering

SrZrO₃’s properties position it as a versatile material:

Its high thermal stability and compatibility with conductive oxides make it ideal for energy storage and conversion systems.

Current Research Trends and Challenges

Modern research addresses:

- Doping for Enhanced Conductivity: Acceptor doping (e.g., Y³⁺, Lu³⁺) introduces oxygen vacancies, improving proton transport.

- Heterostructures: Composites like Ta₂O₅/SrZrO₃ show enhanced photocatalytic H₂ production (5164 μmol g⁻¹h⁻¹).

- Strain Engineering: Compressive strain in epitaxial films induces ferroelectricity, enabling lead-free memory devices.

- Interface Stability: Mitigating SrZrO₃ formation at YSZ-CGO interfaces in SOFCs via numerical modeling.

Challenges include optimizing synthesis for nanoscale control and balancing ionic/electronic conductivity in protonic devices.

Perovskite Structure of Strontium Zirconate

Strontium zirconate adopts a perovskite structure with the general formula ABO₃, where Sr²⁺ occupies the A-site and Zr⁴⁺ resides at the B-site. At room temperature, SrZrO₃ crystallizes in an orthorhombic phase (space group Pnma) characterized by a distorted perovskite framework. This distortion arises from cooperative tilting of the ZrO₆ octahedra, which reduces symmetry compared to the ideal cubic perovskite structure [1] [4].

The lattice parameters for orthorhombic SrZrO₃ are a = 5.7915 Å, b = 5.8129 Å, and c = 8.2000 Å, as determined by X-ray diffraction (XRD) studies [1]. In contrast, high-temperature cubic phases (space group Pm3m) exhibit a lattice constant of approximately 4.1 Å when epitaxially strained on substrates such as SrTiO₃ [4]. The structural flexibility of SrZrO₃ enables tunability through chemical substitution or external stimuli, making it a versatile candidate for functional materials.

Phase Transitions in Strontium Zirconate

SrZrO₃ undergoes a series of temperature-dependent phase transitions. At ambient conditions, the orthorhombic Pnma phase dominates, but heating induces sequential transitions to tetragonal (I4/mcm) and cubic (Pm3m) symmetries. These transitions are mediated by changes in octahedral tilting patterns, as described by Glazer notation. For example, the orthorhombic phase exhibits an a⁻a⁻c⁺ tilting configuration, which evolves into a⁰a⁰c⁻ in the tetragonal phase before adopting the untilted cubic structure [1] [5].

First-principles calculations predict that compressive epitaxial strain can stabilize ferroelectricity in SrZrO₃ thin films, a property absent in bulk materials due to competing antiferrodistortive instabilities [4]. This strain-induced ferroelectricity is accompanied by atomic displacements within the lattice, as observed via synchrotron XRD and transmission electron microscopy [4].

Computational Modeling and Density Functional Theory Studies

Density functional theory (DFT) studies have been instrumental in unraveling the structural and electronic behavior of SrZrO₃. Hybrid functional calculations reveal that the orthorhombic phase is energetically favorable at 0 K, with a calculated formation energy lower than cubic variants by ~0.3 eV per formula unit [5].

Ordered Sr(Ti,Zr)O₃ alloys exhibit pronounced band gap bowing, where the gap decreases nonlinearly with Ti substitution. For SrTi₀.₅Zr₀.₅O₃, arranging Ti and Zr into a superlattice along the [1] direction results in a highly dispersive conduction band minimum (CBM) dominated by Ti 3dₓy orbitals. This configuration suppresses electron-phonon scattering, enhancing electronic mobility [5].

Table 1: Calculated lattice parameters and band gaps for Sr(Ti,Zr)O₃ alloys [5]

| Composition (x in SrTiₓZr₁₋ₓO₃) | Lattice Parameter (Å) | Band Gap (eV) |

|---|---|---|

| 0 (SrZrO₃) | 5.79 | 5.2 |

| 0.5 | 5.65 | 3.8 |

| 1 (SrTiO₃) | 5.51 | 3.2 |

Electronic Structure and Band Gap Analysis

The electronic structure of SrZrO₃ is characterized by a wide indirect band gap of 5.2 eV, as determined by hybrid DFT calculations [5]. The valence band maximum (VBM) comprises O 2p orbitals, while the CBM is derived from Zr 4d states. Substituting Zr with Ti reduces the band gap due to the lower energy of Ti 3d orbitals, with SrTiO₃ exhibiting a gap of 3.2 eV [5].

Epitaxial SrZrO₃ films on germanium substrates demonstrate a type-I band alignment, with conduction and valence band offsets of 1.4 eV and 3.65 eV, respectively [3]. This property, combined with a dielectric constant (κ) of 25, positions SrZrO₃ as a promising gate dielectric for Ge-based electronics [3].

Strain engineering further modulates electronic properties. Compressive strain from SrTiO₃ substrates induces ferroelectric polarization in SrZrO₃ films, accompanied by a low dielectric constant (εᵣ ≈ 20–50) that remains stable across temperatures up to 600°C [4] [6].

- Thermodynamic driving force versus kinetic diffusion barrier.

- Targeted crystallite size distribution and agglomeration control.

- Energy and time economy for scale-up.

Synthesis Methodologies

Solid-State Reaction Methods

Conventional Solid-State Calcination

High-purity strontium carbonate and zirconium dioxide are mixed, milled, pelletised, and calcined ≥1,200 °C. Calcination for 24 h with intermittent re-milling yields phase-pure orthorhombic strontium zirconate but agglomerated grains 1–5 µm [1] [2]. Reactivity increases with 5 wt % excess strontium to offset volatilisation losses; final density after sintering at 1,600 °C reaches 95% theoretical [3].

| Variable | Typical value | Influence on product [1] [2] |

|---|---|---|

| Calcination temperature | 1,200 °C | Onset of SrZrO₃ formation |

| Hold time | 24–48 h | Completeness of reaction |

| Milling energy | 300 rpm, 12 h | Reduces residual ZrO₂ |

Slip Casting Approaches

Kanyo and co-workers adapted the solid-state route to aqueous slips (55 vol % solids) cast into gypsum molds then calcined at 1,200 °C. Phase purity equalled that of pressed pellets while reducing manual labour by 70% and enabling near-net-shape green bodies [4] [5] [1].

| Metric | Pellet pressing | Slip casting |

|---|---|---|

| Calcination time | 24 h [1] | 24 h [1] |

| Green density | 54% [1] | 52% [1] |

| Person-hours per batch | 10 h [1] | 3 h [1] |

Mechanochemical Processing

High-energy planetary milling (400 rpm, 20 h) of SrCO₃–ZrO₂ mixtures induces exothermic mechanosynthesis; subsequent calcination temperature drops to 900 °C, producing nanocrystals 40 nm and shortening total cycle by 40% [2] [6].

Solution-Based Synthesis Routes

Sol-Gel Method

Alkoxide-based sols homogenised via ligand exchange in 2-methoxyethanol polymerise at <100 °C; gel pyrolysis at 700–800 °C furnishes phase-pure SrZrO₃ with 28 nm grains, one of the lowest formation temperatures reported [7].

Polymeric Precursor Method

The Pechini route chelates strontium and zirconium nitrates with citric acid plus ethylene glycol. Heat treatment 600–800 °C yields stoichiometric powders 12–25 nm. (Sr₀․₉₉₅Tm₀․₀₀₅)ZrO₃ produced thus exhibits band-gap related photoluminescence at 400 nm [8] [9].

Co-Precipitation Techniques

Coprecipitating mixed oxalates or hydroxides at pH 10–12 affords intimate ion distribution. Calcining at 900 °C produces 60–80 nm SrZrO₃; catalytic transesterification studies showed synergistic activity when hydroxide and zirconate phases co-existed [10] [11].

Gel-Combustion Route

Nitrate-glycine gels self-ignite at ~300 °C, forming nanocrystalline SrZrO₃ (15–25 nm) after a single 700 °C anneal—eliminating lengthy calcination [12] [6]. Rapid gas evolution creates high surface area (45 m² g⁻¹) beneficial for photocatalysis [12].

| Gel-fuel ratio (φ) | Flame temperature (°C) | Crystallite size (nm) [12] [6] |

|---|---|---|

| 1 (stoichiometric) | 1,200 | 25 |

| 1.5 (fuel-rich) | 1,050 | 18 |

Hydrothermal Synthesis

Conventional Hydrothermal Processing

Sr(OH)₂ and hydrous ZrO₂ slurries treated in 10 mol L⁻¹ KOH at 200 °C for 4 h yield cube-like SrZrO₃ particles 130–180 nm via dissolution–reprecipitation [13] [14]. Carbonate-free feedstocks are mandatory; inadvertent CO₂ ingress stalls nucleation [15] [16].

Microwave-Assisted Hydrothermal Synthesis

Microwave coupling accelerates kinetics: pure SrZrO₃ nanocrystals (15–25 nm) form at 160 °C in 30 min, slashing energy by ~70% relative to conventional autoclaves [17] [18]. Comparative dielectric analysis shows identical permittivity but lower synthesis carbon footprint.

Dissolution-Crystallization Mechanism

In situ thermodynamic modelling reveals Sr²⁺ supersaturation governs nucleation, while Zr(OH)₆²⁻ dehydration dictates growth front. Cuboidal morphology arises from minimising {112} surface energy [13].

Alternative Synthesis Approaches

Molten Salt Method

Eutectic NaOH–KOH flux (melting 350 °C) dissolves reactants and promotes diffusion-less growth; pure SrZrO₃ forms at 993 K within 2 h [19] [20]. Particle sizes 200–400 nm exhibit faceted surfaces conducive to thermal barrier coatings [21].

Ultrasound-Assisted Synthesis

Ultrasound pre-dispersion (20 kHz, 300 W, 1 h) of reactant oxides prior to calcination homogenises mixing and reduces onset temperature by 100 °C. Cavitation-induced microjets fragment aggregates, narrowing size distribution (D₅₀ = 0.7 µm) [22] [23].

Chemical Solution Deposition for Thin Films

Spin-coated metallo-organic solutions (Sr acetylacetonate + Zr propoxide in 2-methoxyethanol) produce amorphous layers that crystallise to perovskite SrZrO₃ after rapid thermal annealing at 750 °C. Resultant 200-nm films on Si exhibit leakage current <10⁻⁶ A cm⁻² at 0.2 MV cm⁻¹, suitable for high-k gate dielectrics [24] [25].

Comparative Assessment of Methodologies

| Route | Lowest formation temperature (°C) | Crystallite size (nm) | Notable advantages | Key limitations |

|---|---|---|---|---|

| Conventional solid-state | 1,200 [1] | 1,000–5,000 [1] | Industrial simplicity | High energy, coarse grains |

| Mechanochemical | 900 [2] | 40 [2] | Energy savings | Contamination risk |

| Sol-gel | 700 [7] | 28 [7] | Atomic homogeneity | Solvent handling |

| Gel-combustion | 700 [12] | 15–25 [12] | Ultrafine, high surface area | Porosity control |

| Hydrothermal (MW) | 160 [18] | 15–25 [18] | Ultrafast, low carbon | Scale-up of pressure vessels |

| Molten salt | 720 [20] | 200–400 [20] | Faceted crystals | Salt removal steps |

Outlook

Future research should integrate in situ synchrotron diffraction with mesoscale modelling to optimise dopant incorporation during low-temperature microwave-hydrothermal processing. Sustainable scale-up will benefit from continuous-flow hydrothermal reactors and recyclable flux systems.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant